

Spectroscopic Profile of 4-Isopropenylphenol: A Technical Guide

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Compound of Interest

Compound Name:	4-Isopropenylphenol
CAS No.:	64054-77-9
Cat. No.:	B7838621

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Isopropenylphenol** (CAS No. 4286-23-1), a key intermediate in various chemical syntheses. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for **4-Isopropenylphenol**. Due to the limited availability of freely accessible, detailed peak lists, the information provided is a combination of data reported in chemical databases and expected values based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **4-Isopropenylphenol**, both ^1H and ^{13}C NMR provide characteristic signals corresponding to the

phenolic and isopropenyl moieties.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **4-Isopropenylphenol** is expected to show distinct signals for the aromatic protons, the vinyl protons, the methyl protons, and the phenolic hydroxyl proton. The chemical shifts are influenced by the solvent used for analysis.

Proton Assignment	Expected Chemical Shift (δ, ppm)	Multiplicity	Integration
Phenolic OH	4.5 - 6.0	Singlet (broad)	1H
Aromatic H (ortho to OH)	6.7 - 6.9	Doublet	2H
Aromatic H (meta to OH)	7.2 - 7.4	Doublet	2H
Vinyl H (=CH ₂)	5.0 - 5.4	Singlet	1H
Vinyl H (=CH ₂)	4.9 - 5.2	Singlet	1H
Methyl H (-CH ₃)	2.1 - 2.3	Singlet	3H

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment	Expected Chemical Shift (δ , ppm)
Phenolic C-OH	154 - 156
Aromatic C (ipso to isopropenyl)	130 - 133
Aromatic CH (ortho to OH)	115 - 117
Aromatic CH (meta to OH)	127 - 129
Vinylic quat. C (-C=)	141 - 143
Vinylic CH ₂ (=CH ₂)	110 - 112
Methyl C (-CH ₃)	21 - 23

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4-Isopropenylphenol** is characterized by the following absorption bands:

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
O-H stretch (phenolic)	3200 - 3600	Strong, Broad
C-H stretch (aromatic)	3000 - 3100	Medium
C-H stretch (aliphatic/vinylic)	2850 - 3000	Medium
C=C stretch (aromatic)	1500 - 1600	Medium-Strong
C=C stretch (vinylic)	1630 - 1650	Medium
C-O stretch (phenolic)	1200 - 1260	Strong
=C-H bend (vinylic)	890 - 910	Strong
C-H bend (aromatic)	800 - 850	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

For **4-Isopropenylphenol** (C₉H₁₀O), the molecular weight is 134.17 g/mol .

Electron Ionization (EI) Mass Spectrum

m/z	Relative Intensity (%)	Assignment
134	High	[M] ⁺ (Molecular Ion)
119	High	[M - CH ₃] ⁺
91	Medium	[C ₇ H ₇] ⁺ (Tropylium ion)
65	Medium	[C ₅ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Isopropenylphenol** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Instrument Setup:
 - Use a standard NMR spectrometer (e.g., 300-500 MHz).
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal resolution.
- ¹H NMR Acquisition:
 - Acquire the spectrum using a standard pulse sequence.

- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
- Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- Process the data by applying Fourier transformation, phase correction, and baseline correction.
- Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
 - A larger number of scans is typically required compared to ¹H NMR.
 - Process the data similarly to the ¹H NMR spectrum.

FT-IR Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of solid **4-Isopropenylphenol** directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet):
 - Grind a small amount of **4-Isopropenylphenol** with dry potassium bromide (KBr) powder in an agate mortar.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:

- Place the sample (ATR or KBr pellet) in the sample compartment of the FT-IR spectrometer.
- Record a background spectrum of the empty sample holder.
- Record the sample spectrum over the desired range (e.g., 4000-400 cm^{-1}).
- The final spectrum is typically presented in terms of transmittance or absorbance.

GC-MS (Gas Chromatography-Mass Spectrometry)

- Sample Preparation: Dissolve a small amount of **4-Isopropenylphenol** in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
- GC Conditions:
 - Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
 - Injector: Set the injector temperature to a value that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).
 - Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature that ensures elution of the compound (e.g., 280 °C).
 - Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Use Electron Ionization (EI) at a standard energy (70 eV).
 - Mass Analyzer: Scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 40-200).
 - Interface Temperature: Ensure the transfer line from the GC to the MS is heated to prevent condensation (e.g., 280 °C).

- Data Analysis: Identify the peak corresponding to **4-Isopropenylphenol** in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum to identify the molecular ion and fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like **4-Isopropenylphenol**.



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Caption: General workflow for spectroscopic analysis of **4-Isopropenylphenol**.

- To cite this document: BenchChem. [Spectroscopic Profile of 4-Isopropenylphenol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7838621/docs#spectroscopic-profile-of-4-isopropenylphenol-a-technical-guide>]

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